molecular formula C13H21BN2O4S B1434253 (3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid CAS No. 1704068-75-6

(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Cat. No. B1434253
M. Wt: 312.2 g/mol
InChI Key: VQXVEHNNEJBMIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Reactions Analysis

While the specific chemical reactions involving this compound are not detailed in the search results, boronic acids like this one are known to be used in Suzuki-Miyaura coupling reactions . This type of reaction is a palladium-catalyzed cross-coupling reaction, which is widely used in organic chemistry.

Scientific Research Applications

Microwave-assisted Synthesis Using Boron Nitride Nanomaterials

A study by Murugesan et al. (2017) demonstrates the use of boron nitride nanomaterial-based solid acid catalysts for the synthesis of bioactive molecules. Although not directly mentioning the exact compound, the research highlights the efficiency of boron-based catalysts in synthesizing complex molecules, potentially including derivatives of the specified boronic acid, indicating its utility in pharmaceutical synthesis and material science Murugesan et al., 2017.

Aryl Methyl Sulfone Construction

Wang et al. (2019) describe a method for constructing significant functional methyl sulfones using boronic acids, highlighting the compound's potential role in synthesizing key pharmaceutical intermediates. This research suggests the versatility of boronic acids in creating compounds with potential therapeutic applications Wang et al., 2019.

Spectroscopic and Theoretical Study

Tanış et al. (2018) focus on the structural, electronic, and spectroscopic properties of a boronic acid ester molecule, providing insight into the physical and chemical characteristics of boronic acid derivatives. Such studies are crucial for understanding the reactivity and potential applications of these compounds in sensing and material science Tanış et al., 2018.

Nanocrystalline Titania-based Catalysts

Research by Murugesan et al. (2016) on nanocrystalline titania-based sulfonic acid material as a catalyst for synthesizing piperazinyl-quinolinyl derivatives underlines the application of boronic acids in facilitating reactions under solvent-free conditions, pointing towards greener synthesis methods Murugesan et al., 2016.

Cyclic Boron Esterification

Zhang et al. (2018) explore the cyclic esterification of aryl boronic acids for screening organic room-temperature phosphorescent materials. This study underscores the role of boronic acids in developing new materials with unique optical properties, potentially including the compound for applications in optoelectronics and sensing technologies Zhang et al., 2018.

properties

IUPAC Name

[3,5-dimethyl-4-(4-methylpiperazin-1-yl)sulfonylphenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BN2O4S/c1-10-8-12(14(17)18)9-11(2)13(10)21(19,20)16-6-4-15(3)5-7-16/h8-9,17-18H,4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQXVEHNNEJBMIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301145016
Record name Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

CAS RN

1704068-75-6
Record name Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1704068-75-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Boronic acid, B-[3,5-dimethyl-4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301145016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 2
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 3
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 4
Reactant of Route 4
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 5
Reactant of Route 5
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid
Reactant of Route 6
Reactant of Route 6
(3,5-Dimethyl-4-((4-methylpiperazin-1-yl)sulfonyl)phenyl)boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.